molecular formula C23H19ClN4O2S B11452844 2-[(2-chlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-chlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11452844
M. Wt: 450.9 g/mol
InChI Key: RPEYIQSDTWEGHX-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Chemical Reactions Analysis

2-[(2-chlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has shown potential in various scientific research applications. In medicinal chemistry, it has been studied for its anticancer, antimicrobial, antioxidant, antimalarial, anti-inflammatory, and analgesic activities . The unique structure of this compound allows it to interact with multiple biological targets, making it a valuable candidate for drug development. Additionally, it has applications in the field of organic chemistry as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain kinases or disrupt DNA replication .

Comparison with Similar Compounds

Similar compounds to 2-[(2-chlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione include other pyrimidoquinoline derivatives. These compounds also exhibit a range of biological activities, but the presence of the chlorobenzyl sulfanyl group in this compound provides unique properties that may enhance its biological activity and selectivity . Other similar compounds include 2-[(2-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .

Properties

Molecular Formula

C23H19ClN4O2S

Molecular Weight

450.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C23H19ClN4O2S/c24-15-7-2-1-5-14(15)12-31-23-27-21-20(22(30)28-23)18(13-6-4-10-25-11-13)19-16(26-21)8-3-9-17(19)29/h1-2,4-7,10-11,18H,3,8-9,12H2,(H2,26,27,28,30)

InChI Key

RPEYIQSDTWEGHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CN=CC=C5)C(=O)C1

Origin of Product

United States

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